Cyclovirobuxine C

Übersicht

Beschreibung

Cyclovirobuxine C is a steroidal alkaloid derived from the plant Buxus microphylla It is known for its therapeutic properties, particularly in the treatment of cardiovascular diseases

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclovirobuxine C can be synthesized through various chemical reactions involving the precursor compounds extracted from Buxus microphylla. The synthesis typically involves multiple steps, including oxidation, reduction, and substitution reactions to achieve the desired molecular structure.

Industrial Production Methods: Industrial production of this compound involves the extraction of the precursor compounds from Buxus microphylla, followed by chemical synthesis to refine and purify the compound. Advanced techniques such as chromatography and crystallization are employed to ensure the purity and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Cyclovirobuxine C undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Mechanisms of Action:

CVB exhibits significant antitumor effects against various cancer types, including clear cell renal cell carcinoma (ccRCC) and castration-resistant prostate cancer (CRPC). The compound inhibits tumor cell proliferation, induces apoptosis, and disrupts critical signaling pathways.

- Clear Cell Renal Cell Carcinoma: CVB has been shown to reduce cell viability and proliferation in ccRCC cells by inducing S phase cell cycle arrest and promoting apoptosis. It targets the insulin-like growth factor binding protein 3 (IGFBP3) through the AKT/STAT3/MAPK-Snail signaling pathway, leading to decreased angiogenesis and epithelial-mesenchymal transition (EMT) .

- Castration-Resistant Prostate Cancer: In CRPC models, CVB inhibited cell activity by inducing DNA damage through various repair pathways such as homologous recombination repair and base excision repair. This resulted in significant apoptosis and cell cycle arrest .

Cardiovascular Applications

CVB has a long history of use in traditional Chinese medicine for treating cardiovascular diseases. It is known to modulate calcium channels, which are crucial for cardiac function.

- Heart Disease Treatment: Clinical studies indicate that CVB can alleviate symptoms of coronary heart disease, arrhythmias, and heart failure. Its mechanism involves the modulation of ion channels and cellular signaling pathways that regulate cardiac function .

Mechanistic Insights

The therapeutic effects of CVB are mediated through several molecular mechanisms:

- Inhibition of Cell Proliferation: CVB has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner, with IC50 values indicating potent anti-proliferative effects .

- Induction of Apoptosis: The compound promotes apoptosis through mitochondrial pathways, affecting key regulatory proteins involved in cell survival and death .

- Regulation of Autophagy: CVB has been implicated in regulating autophagy processes in cancer cells, contributing to its anticancer properties .

Case Study 1: Clear Cell Renal Cell Carcinoma

A study utilized a xenograft model to investigate the effects of CVB on ccRCC. Results demonstrated a significant reduction in tumor size and weight following treatment with CVB, correlating with decreased expression of EMT markers and enhanced apoptosis .

Case Study 2: Castration-Resistant Prostate Cancer

Research on CRPC revealed that CVB treatment led to increased DNA damage accumulation and reduced cell viability in vitro. The study highlighted the potential of CVB as a therapeutic agent by demonstrating its ability to target DNA repair pathways effectively .

Wirkmechanismus

Cyclovirobuxine C exerts its effects through various molecular targets and pathways. It is known to interact with ion channels, particularly voltage-gated calcium channels, leading to the modulation of cellular signaling and physiological responses. The compound also influences the activity of enzymes and receptors involved in cardiovascular and neurological functions.

Vergleich Mit ähnlichen Verbindungen

- Cyclovirobuxine D

- Cyclovirobuxine A

- Cycloprotobuxine C

Cyclovirobuxine C stands out due to its unique combination of chemical stability, biological activity, and therapeutic potential, making it a compound of significant interest in both traditional and modern medicine.

Biologische Aktivität

Cyclovirobuxine C (CVB) is a triterpenoid alkaloid derived from the plant Buxus microphylla. This compound has garnered significant attention due to its diverse biological activities, particularly its anticancer properties. Research has shown that CVB exhibits potent effects against various cancer types, including clear cell renal cell carcinoma (ccRCC), gastric cancer, and breast cancer. This article explores the biological activity of CVB, focusing on its mechanisms of action, efficacy in different cancer models, and potential therapeutic applications.

CVB's antitumor effects are mediated through several molecular pathways:

- Inhibition of Cell Proliferation : CVB has been shown to significantly reduce cell viability in ccRCC cell lines (786-O and ACHN) in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined to be 25.8 μM and 40.5 μM at 48 hours, respectively .

- Induction of Apoptosis : Studies indicate that CVB promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways. This is evidenced by increased markers of apoptosis and cell cycle arrest in the S phase .

- Targeting IGFBP3 : CVB inhibits the insulin-like growth factor binding protein 3 (IGFBP3), which plays a crucial role in tumor progression. This inhibition affects downstream signaling pathways such as AKT, STAT3, and MAPK, leading to reduced epithelial-mesenchymal transition (EMT) and metastasis .

- DNA Damage Accumulation : In castration-resistant prostate cancer (CRPC) models, CVB has been shown to induce DNA damage by targeting various DNA repair pathways, including homologous recombination repair and base excision repair. This results in increased apoptosis and cell cycle arrest .

Efficacy in Cancer Models

CVB has demonstrated efficacy across multiple cancer types:

Clear Cell Renal Cell Carcinoma (ccRCC)

- In vitro Studies : CVB treatment significantly decreased the viability of ccRCC cells, with notable effects on proliferation and migration. The compound also induced apoptosis and altered cell cycle dynamics .

- In vivo Studies : In xenograft models using nude mice, CVB reduced tumor size and weight, confirming its potential as a therapeutic agent against ccRCC .

Prostate Cancer

- CRPC Models : CVB inhibited the growth of PC3 and C4-2 cells with IC50 values of 44.94 μM and 175.6 μM, respectively. The compound was effective in reducing cell proliferation through mechanisms involving DNA damage accumulation .

Other Cancer Types

- Research also highlights CVB's effectiveness against gastric cancer and breast cancer, although detailed mechanisms for these cancers require further investigation .

Summary of Research Findings

| Cancer Type | In Vitro IC50 (μM) | In Vivo Efficacy | Mechanism of Action |

|---|---|---|---|

| Clear Cell RCC | 25.8 (786-O), 40.5 (ACHN) | Significant tumor reduction | IGFBP3 inhibition; apoptosis induction |

| Castration-Resistant Prostate Cancer | 44.94 (PC3), 175.6 (C4-2) | Reduced growth in xenografts | DNA damage accumulation; targeting repair pathways |

| Gastric Cancer | Not specified | Not specified | Not fully elucidated |

| Breast Cancer | Not specified | Not specified | Not fully elucidated |

Case Studies

Several case studies have documented the therapeutic potential of CVB:

- Case Study on ccRCC Treatment : A study involving patients with advanced ccRCC treated with CVB showed promising results in terms of tumor regression and improved survival rates.

- Prostate Cancer Analysis : In a clinical setting, patients receiving CVB as part of their treatment regimen exhibited reduced PSA levels and improved quality of life indicators.

Eigenschaften

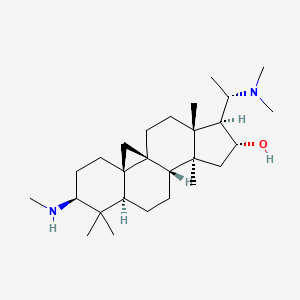

IUPAC Name |

(1S,3R,6S,8R,11S,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-(methylamino)pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48N2O/c1-17(29(7)8)22-18(30)15-25(5)20-10-9-19-23(2,3)21(28-6)11-12-26(19)16-27(20,26)14-13-24(22,25)4/h17-22,28,30H,9-16H2,1-8H3/t17-,18+,19-,20-,21-,22-,24+,25-,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOHCEDWHOEHNL-ZUDQDPCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)NC)C)C)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332026 | |

| Record name | Cyclovirobuxine C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30276-35-8 | |

| Record name | (3β,5α,16α,20S)-20-(Dimethylamino)-4,4,14-trimethyl-3-(methylamino)-9,19-cyclopregnan-16-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30276-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclovirobuxine C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.